molecular formula C23H22N2O5S B2470520 5-ethyl-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922089-16-5

5-ethyl-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2470520
CAS No.: 922089-16-5
M. Wt: 438.5
InChI Key: VIUDHRHIFLOQMA-UHFFFAOYSA-N
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Description

5-Ethyl-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a structurally complex molecule featuring a dibenzo[b,f][1,4]oxazepine core fused with a benzenesulfonamide moiety. The oxazepine ring contains an oxygen atom at the 1,4-position, distinguishing it from thiazepine analogs that incorporate sulfur. Key substituents include an ethyl group at the 5-position of the benzene ring, a methoxy group at the 2-position, and a methyl group at the 8-position of the oxazepine core.

Properties

IUPAC Name

5-ethyl-2-methoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-4-15-6-9-21(29-3)22(12-15)31(27,28)25-16-7-10-19-17(13-16)23(26)24-18-11-14(2)5-8-20(18)30-19/h5-13,25H,4H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUDHRHIFLOQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-ethyl-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, including pharmacological effects, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

  • An ethyl and methoxy group on the benzene ring.
  • A dibenzo[b,f][1,4]oxazepin core with a ketone functionality.
    This unique arrangement may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Compounds with similar sulfonamide structures have shown antimicrobial activity. For example, ethylsulfanyl derivatives exhibited significant antifungal effects against Candida albicans, along with low cytotoxicity towards human cells . This suggests that this compound may possess comparable antimicrobial properties.

Inhibition of Lipoxygenase Activity

Sulfonamide derivatives are often explored for their ability to inhibit lipoxygenase enzymes, which are implicated in inflammatory processes. Compounds that inhibit lipoxygenase can potentially mitigate conditions such as asthma and other inflammatory diseases . Given the structure of the compound, it is plausible that it may exhibit similar inhibitory effects.

Research Findings

A summary of relevant research findings is presented in the following table:

Study Findings Methodology
Napiórkowska et al. (2024)Identified cytotoxic effects in benzofuran derivatives against leukemia cellsIn vitro assays measuring cell viability and apoptosis markers
Aksenov et al. (2024)Demonstrated enzyme inhibition with selectivity towards hLDHA in related compoundsKinetic studies and chiral HPLC analysis
Various Studies on SulfonamidesShowed broad-spectrum antimicrobial activity against various pathogensDisc diffusion and MIC assays

Case Studies

  • Antitumor Activity Case Study : A study involving benzofuran derivatives found that two bromomethyl derivatives selectively induced apoptosis in K562 leukemia cells through enhanced caspase activity. This suggests a potential pathway for this compound to exhibit similar antitumor properties.
  • Antimicrobial Case Study : In trials assessing the efficacy of ethylsulfanyl-substituted compounds against Candida albicans, significant antifungal activity was noted with minimal cytotoxic effects on human cells. This reinforces the hypothesis that structurally similar compounds may also show favorable antimicrobial profiles.

Comparison with Similar Compounds

Benzenesulfonamide vs. Carboxamide/Carboxylate Derivatives

The target compound’s benzenesulfonamide group contrasts with carboxamide or carboxylate functionalities in analogs such as:

  • N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide (): This derivative features a 4-methoxyphenylacetamide side chain, which may enhance hydrogen-bonding interactions with target receptors. However, the sulfonamide group in the target compound could provide stronger acidity (pKa ~10–11) and improved solubility in physiological pH ranges .
  • 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide (): The ester moiety in this compound likely reduces metabolic stability compared to the sulfonamide group, which is resistant to esterase-mediated hydrolysis .

Alkyl and Methoxy Substituents

  • The ethyl group at the 5-position (target compound) versus methyl groups in analogs (e.g., compound 36 in : N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide) may influence steric bulk and receptor binding. Ethyl groups could enhance hydrophobic interactions but reduce conformational flexibility .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
5-Ethyl-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide Dibenzooxazepine 5-Ethyl, 2-methoxy, 8-methyl, benzenesulfonamide ~453.5 (calculated) High metabolic stability (ether core), moderate lipophilicity
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide Dibenzo[1,4]thiazepine 10-Ethyl, 8-carboxamide, 5-oxide 407.0 [M+H+] (HRMS) Enhanced lipophilicity (sulfur), susceptible to metabolic oxidation
4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide Dibenzo[1,4]thiazepine 10-Ethyl, 8-carboxylate ester, 5-oxide 482.5 (calculated) Low metabolic stability (ester group), high logP

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